![molecular formula C17H19N6O9P B12931174 N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 63591-33-3](/img/structure/B12931174.png)
N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a tetrahydrofuran ring, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste. The use of green chemistry principles is also becoming increasingly important in the industrial production of such complex molecules.
化学反応の分析
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds
科学的研究の応用
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with enzymes and other biomolecules. Its ability to mimic natural nucleotides makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its potential as a drug candidate. Its interactions with specific molecular targets can lead to the development of new treatments for various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as electronics, catalysis, and materials science.
作用機序
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide with similar structural features, used in energy transfer and signaling in cells.
Guanosine Monophosphate (GMP): Another nucleotide with a purine base, involved in various biochemical processes.
Cytidine Monophosphate (CMP): A nucleotide with a pyrimidine base, playing a role in nucleic acid synthesis and metabolism.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
63591-33-3 |
|---|---|
分子式 |
C17H19N6O9P |
分子量 |
482.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H19N6O9P/c24-13-11(6-31-33(28,29)30)32-17(14(13)25)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H,18,19,20)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
YAIBRORGTOILTJ-LSCFUAHRSA-N |
異性体SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


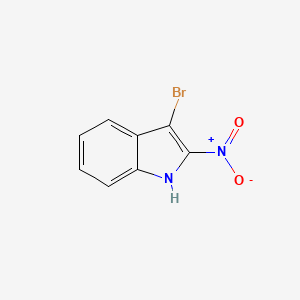
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)

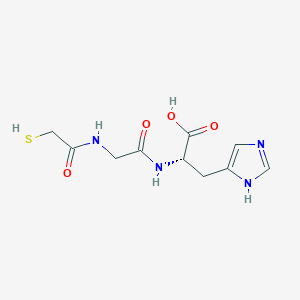
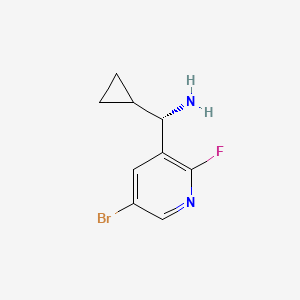

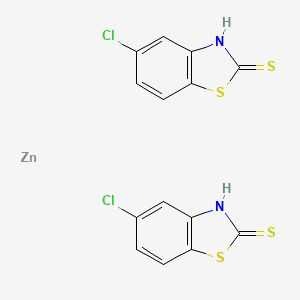


![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)

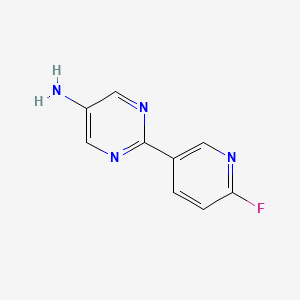
![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
